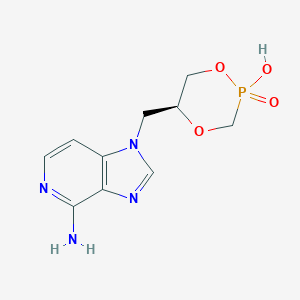
Bis(dicyclohexylphosphino)methan
Übersicht
Beschreibung
Bis(dicyclohexylphosphino)methane: is a chemical compound with the molecular formula C25H46P2 . It is a diphosphine ligand, often used in coordination chemistry and catalysis. The compound is known for its ability to form stable complexes with transition metals, making it valuable in various chemical reactions and industrial applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(dicyclohexylphosphino)methane is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are utilized in catalytic processes such as hydroacylation, hydrogenation, and cross-coupling reactions .
Biology and Medicine:
Industry: Industrially, bis(dicyclohexylphosphino)methane is employed in the production of fine chemicals and pharmaceuticals. Its ability to form stable metal complexes makes it valuable in various catalytic processes .
Wirkmechanismus
Target of Action
Bis(dicyclohexylphosphino)methane (DCPM) is a versatile organophosphorus compound As a phosphine ligand, it is known to bind to various metal ions, acting as a bridge between them and facilitating various chemical reactions .
Mode of Action
The mode of action of DCPM involves its interaction with its targets, primarily metal ions. As a ligand, it binds to these ions, forming a complex that can participate in various chemical reactions . The exact nature of these interactions and the resulting changes depend on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
As a phosphine ligand, it is involved in various chemical reactions, including buchwald-hartwig cross coupling, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling . These reactions are crucial in various biochemical processes, including the synthesis of complex organic compounds.
Result of Action
The molecular and cellular effects of DCPM’s action would depend on the specific reactions it is involved in. As a ligand in various coupling reactions, it facilitates the formation of new chemical bonds, leading to the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of DCPM can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pressure), the presence of other reactants, and the specific metal ions it interacts with . It is also sensitive to air .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(dicyclohexylphosphino)methane can be synthesized through the reaction of dicyclohexylphosphine with formaldehyde . The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of bis(dicyclohexylphosphino)methane often involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(dicyclohexylphosphino)methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions, where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of transition metal complexes and various ligands.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphine derivatives.
Vergleich Mit ähnlichen Verbindungen
- Bis(diphenylphosphino)methane
- 1,2-Bis(dicyclohexylphosphino)ethane
- 1,3-Bis(dicyclohexylphosphino)propane
Comparison: Bis(dicyclohexylphosphino)methane is unique due to its specific steric and electronic properties, which influence its reactivity and stability in metal complexes. Compared to bis(diphenylphosphino)methane, it has bulkier cyclohexyl groups, which can provide different steric effects and electronic environments for the metal center .
Eigenschaften
IUPAC Name |
dicyclohexyl(dicyclohexylphosphanylmethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46P2/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h22-25H,1-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFLJHJHQKHZJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(CP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347152 | |
| Record name | Bis(dicyclohexylphosphino)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137349-65-6 | |
| Record name | Bis(dicyclohexylphosphino)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(dicyclohexylphosphino)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



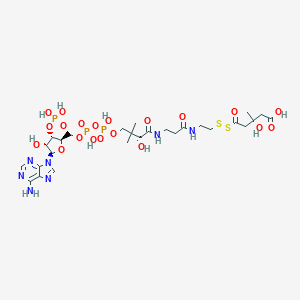
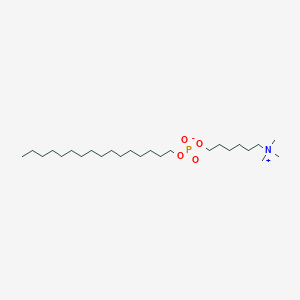
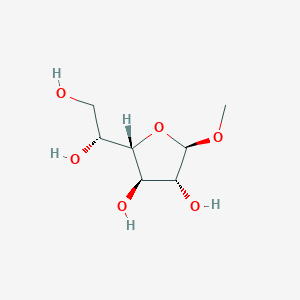
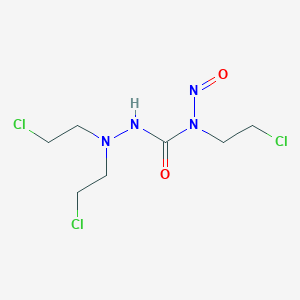


![Azanium;[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] hydrogen phosphate](/img/structure/B161846.png)
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B161849.png)
